3-(1,3-benzodioxol-5-yl)-5-(1-methylpiperidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
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Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(1-methylpiperidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that features a unique combination of structural motifs, including a benzodioxole ring, a piperidine ring, and an oxazolo-pyridine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(1-methylpiperidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperidine Ring Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Oxazolo-Pyridine Framework Construction: The final step involves the cyclization of an appropriate intermediate to form the oxazolo-pyridine framework. This can be achieved through intramolecular cyclization reactions under basic or acidic conditions, depending on the specific intermediates used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-5-(1-methylpiperidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(1-methylpiperidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-5-(1-methylpiperidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine: The parent compound.
Analogues with Different Substituents: Compounds with variations in the substituents on the benzodioxole, piperidine, or oxazolo-pyridine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural motifs, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(1-methylpiperidin-4-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-7-4-14(5-8-21)22-9-6-16-15(11-22)19(20-25-16)13-2-3-17-18(10-13)24-12-23-17/h2-3,10,14H,4-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWZKIOBWMFNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC3=C(C2)C(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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